SM08502 -

SM08502

Catalog Number: EVT-283590
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SM08502 is an orally bioavailable, small molecule inhibitor of the Wnt signaling pathway, with potential antineoplastic activity. Upon oral administration, SM08502 inhibits the expression of genes involved in the Wnt signaling pathway through an as of yet not fully elucidated mechanism. This decreased expression of Wnt pathway-related genes prevents Wnt signaling and may inhibit proliferation of cancer cells in which the Wnt signaling pathway is overactivated. The Wnt signaling pathway is dysregulated in many cancer cell types and plays a crucial role in tumor cell proliferation.
Overview

SM08502 is a potent small-molecule inhibitor targeting cyclin-dependent kinase-like kinases, specifically designed to modulate alternative splicing in various cancer types. It has demonstrated significant anti-tumor activity, particularly in preclinical models of endometrial cancer and other gastrointestinal cancers. The compound exhibits strong selectivity for cyclin-dependent kinases, with inhibitory concentrations (IC50) in the nanomolar range, making it a promising candidate for therapeutic applications in oncology.

Source and Classification

SM08502 was developed as part of research focused on the role of cyclin-dependent kinase-like kinases in cancer biology. It belongs to a class of compounds that inhibit the activity of these kinases, which are involved in the regulation of alternative splicing—a process critical for cancer progression and metastasis. The compound has been classified as a pan-inhibitor of cyclin-dependent kinase-like kinases, with a particular emphasis on its effects on CLK1 and CLK2.

Synthesis Analysis

The synthesis of SM08502 involves several key steps:

  1. Starting Materials: The synthesis begins with known quinazoline derivatives, which serve as the core structure.
  2. Palladium-Catalyzed Reactions: Aniline derivatives are reacted with chloroquinazolines in the presence of a palladium catalyst to form substituted anilinoquinazolines.
  3. Demethylation: The methoxy group is removed using boron tribromide to yield hydroxyquinazolines.
  4. Alkyne Coupling: The hydroxyquinazolines undergo a click chemistry reaction with azides to form triazole derivatives, which are essential for the final structure of SM08502.

This multi-step synthetic route allows for modifications that enhance the compound's potency and selectivity against specific kinases .

Molecular Structure Analysis

The molecular structure of SM08502 is characterized by a quinazoline core substituted at various positions to enhance biological activity. Key structural features include:

  • Quinazoline Backbone: This scaffold is crucial for binding to the ATP site of cyclin-dependent kinases.
  • Substituents: Variations in substituents on the anilino group affect the compound's selectivity and potency against different kinases.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the presence of functional groups and structural integrity, supporting its classification as a selective inhibitor .

Chemical Reactions Analysis

SM08502 participates in several chemical reactions relevant to its mechanism of action:

  1. Kinase Inhibition: It binds competitively to the ATP-binding site of cyclin-dependent kinases, inhibiting their activity.
  2. Alternative Splicing Modulation: By inhibiting specific kinases, SM08502 alters the phosphorylation status of serine/arginine-rich splicing factors, leading to changes in alternative splicing patterns within target genes.

These reactions are critical for its anti-cancer effects, particularly in promoting apoptosis in cancer cells .

Mechanism of Action

The mechanism by which SM08502 exerts its effects involves several key processes:

  • Inhibition of Cyclin-Dependent Kinases: By binding to CLK1 and CLK2, SM08502 reduces their activity, impacting downstream signaling pathways involved in cell proliferation and survival.
  • Regulation of Alternative Splicing: The compound enhances alternative splicing events that can lead to the expression of pro-apoptotic isoforms or downregulation of oncogenic proteins.

This dual mechanism contributes to its efficacy in reducing tumor growth and enhancing sensitivity to other chemotherapeutic agents like paclitaxel .

Physical and Chemical Properties Analysis

SM08502 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to light and moisture.

These properties are essential for its formulation as a therapeutic agent and influence its bioavailability and pharmacokinetics .

Applications

SM08502 has several promising applications within scientific research and clinical settings:

  • Cancer Treatment: Its primary application is as an anti-cancer agent, particularly effective against endometrial and gastrointestinal cancers.
  • Research Tool: It serves as a valuable chemical probe for studying the role of cyclin-dependent kinase-like kinases in alternative splicing mechanisms and cancer biology.
  • Combination Therapy: Preliminary studies suggest that combining SM08502 with other chemotherapeutics may enhance treatment efficacy by overcoming resistance mechanisms seen in various cancers .
Introduction to CLK Kinases as Therapeutic Targets

Evolutionary Conservation and Functional Roles of CDC-Like Kinases (CLKs) in Eukaryotic Systems

CDC-like kinases (CLKs) are a phylogenetically conserved family of dual-specificity kinases within the CMGC group, characterized by the signature "LAMMER" motif (EHLAMMERILG) in their catalytic domain [1] [4]. These kinases regulate serine/arginine-rich (SR) protein phosphorylation, a process critical for spliceosome assembly and pre-mRNA splicing. In humans, four CLK isoforms (CLK1–4) share >80% sequence homology in kinase domains but exhibit distinct N-terminal regulatory regions that mediate substrate specificity [1] [9]. CLKs localize predominantly in the nucleus and control the subcellular distribution of SR proteins (SRSF1–12). Phosphorylation by CLKs enables SR proteins to bind pre-mRNA and stabilize spliceosome components (U1, U2, U4/U6 snRNPs), thereby catalyzing constitutive and alternative splicing [1] [4]. Temperature-dependent activation of CLK1/4 influences splicing efficiency, demonstrating their role as environmental sensors in eukaryotes [4].

Table 1: Human CLK Family Members and Key Features

IsoformAmino AcidsMolecular Weight (kDa)Tissue ExpressionPrimary Substrates
CLK148457UbiquitousSRSF1, SRSF2
CLK249960Liver, muscle, brainSRSF4, SRSF6
CLK363873Testes (spermatozoa)SRSF9, SRSF10
CLK448157UbiquitousSRSF1, SRSF5

Source: [1] [4]

Dysregulation of CLK-Mediated Splicing in Oncogenesis and Metastasis

Aberrant CLK activity drives oncogenesis by altering the splicing of cancer-associated genes. In prostate cancer, CLK1 overexpression correlates with increased tumor proliferation and metastasis, where hyperphosphorylation of SRSF1 promotes alternative splicing of BCLAF1, MELK, and CENPE – genes governing apoptosis evasion and mitotic progression [9] [10]. CLK2 amplification in breast cancer induces exon skipping in ENAH (e.g., exon 11a exclusion), generating pro-metastatic isoforms that enhance cytoskeletal remodeling and invasion [9]. Mechanistically, dysregulated CLKs disrupt splice site selection through:

  • Exon Skipping (ES): Generates truncated oncoproteins (e.g., ΔRon tyrosine kinase)
  • Intron Retention (IR): Yields unstable transcripts under stress conditions [1]
  • Alternative 3'/5' Splice Sites (A3SS/A5SS): Activates cryptic sites in Wnt pathway genes [6]Transcriptomic analyses of TG003-treated prostate cancer cells reveal consistent splicing shifts in CKAP2 (cytoskeleton-associated protein) and CD164 (metastasis regulator), confirming CLKs as upstream modifiers of oncogenic splicing [9].

Table 2: Cancer-Relevant Splicing Events Modulated by CLK Inhibition

Cancer TypeAffected GeneSplicing EventFunctional Consequence
ProstateBCLAF1BCLAF1-L → BCLAF1-S shiftSuppresses oncogenic BCLAF1 isoform
ColorectalSREK1IR reductionRestores anti-tumor splicing variants
BreastENAHExon 11a skippingInhibits actin-driven cell migration
GastrointestinalWnt pathwayA3SS/A5SS alterationsReduces β-catenin signaling output

Source: [5] [9] [10]

Rationale for Targeting CLKs in Wnt/β-Catenin-Driven Cancers

The Wnt/β-catenin pathway is aberrantly activated in >30% of gastrointestinal (GI) cancers, where mutations in APC or CTNNB1 stabilize β-catenin and drive oncogenic transcription [2] [6]. CLKs intersect with Wnt signaling at two levels:

  • Direct Splicing Regulation: CLKs phosphorylate SRSFs that bind pre-mRNA of Wnt components (e.g., LRP6, DVL2, TCF7L2), modulating their isoform expression. Inhibition by SM08502 induces splicing variants that impair Wnt signal transduction [2] [5].
  • Transcriptional Crosstalk: Nuclear β-catenin complexes with TCF/LEF to upregulate CLK1/2 transcription, creating a feed-forward loop that amplifies oncogenic splicing [6] [8].SM08502, a first-in-class pan-CLK inhibitor, disrupts this cycle by suppressing SR protein phosphorylation. In colorectal cancer (CRC) xenografts, SM08502 reduced AXIN2, MYC, and CCND1 expression by >60% – core Wnt targets driving proliferation [5]. Unlike direct Wnt inhibitors (e.g., PORCN blockers), SM08502 does not disrupt intestinal stem cell homeostasis, as evidenced by its minimal toxicity in normal colon organoids [5] [10].

Table 3: SM08502 vs. Conventional Wnt Pathway Inhibitors

ParameterSM08502 (CLK Inhibitor)PORCN Inhibitors (e.g., ETC-159)Tankyrase Inhibitors (e.g., XAV939)
TargetCLK1/2/3/4Wnt ligand secretionβ-catenin stabilization complex
MechanismModulates splicing of Wnt componentsBlocks Wnt ligand palmitoylationStabilizes AXIN destruction complex
Splicing ImpactAlters isoforms of DVL, TCF7L2NoneNone
GI Toxicity RiskLowHigh (intestinal crypt damage)Moderate

Source: [2] [3] [5]

Properties

Product Name

SM08502

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

SM08502; SM-08502; SM 08502;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.